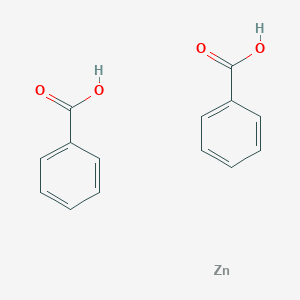

benzoic acid;zinc

概要

説明

Zinc benzoate, also known as zinc dibenzoate, is a white crystalline powder with the chemical formula C7H6O2Zn. It is a zinc salt of benzoic acid and is known for its solubility in organic solvents such as alcohols and ketones, while being slightly soluble in water. Zinc benzoate is stable in air but decomposes upon heating .

準備方法

Zinc benzoate can be synthesized through various methods. One common synthetic route involves the reaction of benzoic acid with zinc oxide or zinc hydroxide in the presence of a mixed solvent. The reaction typically involves heating and stirring the mixture until the benzoic acid is completely dissolved, followed by the addition of zinc oxide or zinc hydroxide. A catalyst is then added, and the reaction is allowed to proceed for several hours. The product is obtained by cooling, filtering, and drying the mixture .

Industrial production methods often involve similar processes but on a larger scale. The solvent method is preferred for its efficiency and environmental benefits, as it does not produce salt-containing wastewater and allows for the recycling of solvents .

化学反応の分析

Zinc benzoate undergoes various chemical reactions, including:

Oxidation: Zinc benzoate can be oxidized to form zinc oxide and benzoic acid.

Reduction: It can be reduced to form zinc metal and benzoic acid.

Substitution: Zinc benzoate can participate in substitution reactions where the benzoate group is replaced by other ligands.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

作用機序

The mechanism of action of zinc benzoate involves the release of zinc ions, which can interact with various molecular targets and pathways. Zinc ions play a crucial role in numerous biological processes, including enzyme function, protein synthesis, and cell signaling. In drug delivery systems, zinc benzoate can facilitate the controlled release of therapeutic agents, enhancing their efficacy and reducing side effects .

類似化合物との比較

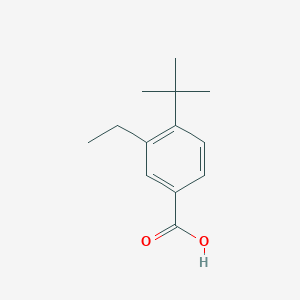

Zinc benzoate can be compared with other zinc carboxylates, such as zinc acetate and zinc stearate. While all these compounds serve as sources of zinc ions, zinc benzoate is unique in its solubility properties and its specific applications in organic synthesis and drug delivery. Similar compounds include:

Zinc acetate: Used in dietary supplements and as a catalyst in chemical reactions.

Zinc stearate: Commonly used as a lubricant and release agent in the plastics industry.

Zinc 4-aminobenzoate: Studied for its antimicrobial properties and potential medical applications

Zinc benzoate stands out due to its specific solubility in organic solvents and its role in advanced applications such as MOFs for drug delivery .

特性

分子式 |

C14H12O4Zn |

|---|---|

分子量 |

309.6 g/mol |

IUPAC名 |

benzoic acid;zinc |

InChI |

InChI=1S/2C7H6O2.Zn/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9); |

InChIキー |

TYESNCFSJHPNCR-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.[Zn] |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Hydroxymethyl-3-methyl-5-phenylimidazo[5,4-b]pyridine](/img/structure/B8503896.png)

![4-Chloro-2-[(3-chlorophenyl)amino]-1-nitrobenzene](/img/structure/B8503907.png)